Boc-Ala-Ala-Pro-Ala-pNA

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJWZFGEDJLFNQ-FPXQBCRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Ala-Ala-Pro-Ala-pNA: A Chromogenic Substrate for Neutrophil Elastase

This guide provides a comprehensive technical overview of Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide (Boc-Ala-Ala-Pro-Ala-pNA), a specialized chromogenic substrate designed for the sensitive and specific measurement of human neutrophil elastase (HNE) activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides a field-proven experimental protocol, and explains the rationale behind its application in enzymology and high-throughput screening.

Introduction: The Significance of this compound in Protease Research

This compound is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) reporter group.[1] Its design is predicated on the known substrate specificity of human neutrophil elastase, a potent serine protease stored in the azurophil granules of neutrophils.[2] HNE plays a critical role in host defense by degrading proteins of invading pathogens. However, its dysregulation and excessive activity in the extracellular space are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant target for therapeutic intervention.[3]

The utility of this compound lies in its ability to act as a reliable tool for quantifying HNE activity.[1] The enzymatic cleavage of the substrate liberates the chromogenic pNA molecule, which can be easily detected and quantified spectrophotometrically. This direct relationship between enzyme activity and color development forms the basis of a simple, continuous, and robust assay suitable for enzyme kinetics, inhibitor screening, and diagnostic applications.[1]

Core Properties and Specifications

A thorough understanding of the substrate's chemical and physical properties is fundamental to its effective application.

| Property | Value | Source |

| Chemical Name | Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide | - |

| Synonyms | Boc-AAPA-pNA, Elastase Substrate II | [4] |

| CAS Number | 121570-42-1 | [5] |

| Molecular Formula | C₂₅H₃₆N₆O₈ | [4] |

| Molecular Weight | 548.59 g/mol | [4] |

| Solubility | Soluble in DMSO | [3][6] |

| Storage | Store at -20°C, desiccated | [1] |

Principle of the Assay: A Mechanistic Overview

The assay's foundation is the specific recognition and cleavage of the peptide backbone by human neutrophil elastase. The enzyme hydrolyzes the amide bond between the C-terminal alanine residue and the p-nitroaniline group.

Upon cleavage, the p-nitroaniline (pNA) is released. In its free form, pNA exhibits a distinct yellow color with a maximum absorbance wavelength (λmax) that is dependent on the solvent polarity and pH.[7] In typical aqueous buffer systems used for elastase assays (pH 7.5-8.0), the absorbance is conveniently monitored at 405-410 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the neutrophil elastase under the specified assay conditions.

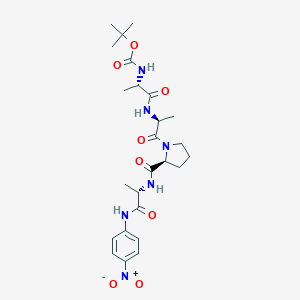

Caption: Enzymatic cleavage of this compound by HNE.

Causality Behind Substrate Design: Why Ala-Ala-Pro-Ala?

Human neutrophil elastase is a serine protease with a well-characterized preference for small, aliphatic amino acid residues—such as Valine (Val), Alanine (Ala), and Isoleucine (Ile)—at the P1 position of its substrates (the residue immediately preceding the cleavage site).[3] The tetrapeptide sequence Ala-Ala-Pro-Ala effectively mimics natural cleavage sites in proteins like elastin. The proline residue at the P2' position is also a common feature in elastase substrates. While substrates with Val at the P1 position (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) are considered highly specific, the Ala-Ala-Pro-Ala sequence provides a robust and sensitive alternative for measuring HNE activity.[3][8]

Self-Validating Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, incorporating controls to ensure data integrity. It is adapted from established methodologies for similar chromogenic elastase substrates.[3][9]

Required Materials

-

This compound

-

Human Neutrophil Elastase (HNE), purified

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

96-well flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 410 nm

-

Calibrated pipettes

Reagent Preparation (A Self-Validating System)

-

Assay Buffer (100 mM Tris-HCl, 500 mM NaCl, pH 7.5):

-

Prepare a solution containing 100 mM Tris-HCl and 500 mM NaCl in deionized water.

-

Adjust the pH to 7.5 at room temperature.

-

Causality: The neutral to slightly alkaline pH is optimal for HNE activity.[3] The high salt concentration (500 mM NaCl) helps to minimize non-specific protein interactions and mimics physiological conditions.

-

-

Substrate Stock Solution (20 mM in DMSO):

-

Dissolve this compound in anhydrous DMSO to a final concentration of 20 mM. For example, dissolve 10.97 mg of the substrate (MW 548.59) in 1 mL of DMSO.

-

Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Causality: Boc-protected peptides often have limited aqueous solubility.[6] DMSO is an effective solvent that is miscible with the aqueous assay buffer. Preparing a concentrated stock solution minimizes the final concentration of organic solvent in the assay, which could otherwise interfere with enzyme activity.

-

-

Enzyme Stock Solution:

-

Reconstitute lyophilized HNE in a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to maintain stability and prevent autolysis.[3]

-

Determine the protein concentration using a standard protein assay.

-

Store aliquots at -70°C.

-

-

Enzyme Working Solution:

-

On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired concentration (e.g., 2-10 nM). The optimal concentration should be determined empirically to ensure a linear rate of reaction for the duration of the assay.

-

Assay Procedure (96-Well Plate Format)

-

Plate Setup: Design the plate layout to include blanks, negative controls, positive controls, and test samples (e.g., inhibitor screening).

-

Blank: Assay Buffer only (to zero the plate reader).

-

Substrate Control (Negative Control): Assay Buffer + Substrate Working Solution (to measure non-enzymatic substrate hydrolysis).

-

Enzyme Control (Positive Control): Assay Buffer + Enzyme Working Solution + Substrate Working Solution.

-

Test Wells: Assay Buffer + Test Compound (e.g., inhibitor) + Enzyme Working Solution + Substrate Working Solution.

-

-

Reaction Assembly:

-

Add the appropriate components (Assay Buffer, test compounds) to the wells. For a total reaction volume of 200 µL:

-

Add 170 µL of Assay Buffer to each well (adjust volume if adding inhibitors).

-

Add 10 µL of Enzyme Working Solution to the appropriate wells. For the Substrate Control wells, add 10 µL of Assay Buffer instead.

-

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow temperature equilibration.

-

-

Initiate the Reaction:

-

Initiate the enzymatic reaction by adding 20 µL of the 20 mM Substrate Stock Solution to all wells, bringing the final substrate concentration to 2 mM and the final volume to 200 µL.

-

Mix the contents of the wells gently using a multichannel pipette or a plate shaker.

-

-

Kinetic Measurement:

-

Immediately place the plate in a microplate reader pre-set to the assay temperature.

-

Measure the absorbance at 410 nm every 60 seconds for 15-30 minutes.

-

Caption: Workflow for the HNE chromogenic assay.

Data Analysis and Interpretation

-

Calculate the Rate of Reaction (ΔAbs/min):

-

For each well, plot absorbance (410 nm) versus time (minutes).

-

Identify the linear portion of the curve (the initial velocity phase).

-

Calculate the slope of this linear portion using linear regression. The slope represents the rate of change in absorbance per minute (ΔAbs/min).

-

-

Calculate Enzyme Activity:

-

Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.[10]

-

The formula is: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) Where:

-

ΔAbs/min is the rate of absorbance change from the linear regression.

-

ε (Molar Extinction Coefficient) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹ .[3]

-

l (Path Length) is the path length of the sample in the well in cm. For most 96-well plates with a 200 µL volume, this is typically ~0.5 cm, but should be verified for the specific plate and reader used.

-

-

-

Calculate Specific Activity:

-

To determine the specific activity of the enzyme, divide the calculated activity by the concentration of the enzyme in the final reaction volume. Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme, mg/mL]

-

Applications in Drug Discovery and Clinical Research

-

High-Throughput Screening (HTS): The simplicity and robustness of this colorimetric assay make it highly suitable for HTS campaigns to identify novel inhibitors of neutrophil elastase.[1]

-

Enzyme Kinetics: This substrate can be used to determine key kinetic parameters (Km, Vmax) for HNE and to characterize the mechanism of action of newly identified inhibitors (e.g., competitive, non-competitive).

-

Diagnostic Research: Assays based on this principle can be used to measure elastase activity in biological samples, such as bronchoalveolar lavage fluid, as a biomarker for inflammatory lung diseases.[8]

References

-

Merck Millipore. (n.d.). Elastase, Human Neutrophil CAS 9004-06-2 | 324681. Retrieved from [Link]

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

- Stein, R. L., & Strimpler, A. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.

-

Elabscience. (n.d.). Neutrophil Elastase (NE) Activity Colorimetric Assay Kit (E-BC-K899-M). Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-Ala-Ala-Asp-pNA. Retrieved from [Link]

- Kossodo, S., et al. (2011). Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury. PLoS ONE, 6(9), e24105.

-

ResearchGate. (2021, June 8). How to calculate enzyme activity from absorbance? Retrieved from [Link]

-

JoVE. (2025, January 17). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. Retrieved from [Link]

-

Chem-Impex International. (n.d.). Boc-Ala-Ala-Gly-pNA. Retrieved from [Link]

- J. Chem. Soc. Pak. (1984). Coefficients for p-Nitrophenol. 6(1).

-

ResearchGate. (n.d.). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra in 0.1 M Tris, pH = 7.5. Molar extinction.... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound CAS#: 121570-42-1 [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Boc-Ala-Ala-Pro-Ala-pNA: Structure, Properties, and Application in Protease Activity Assays

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chromogenic substrate Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide, commonly abbreviated as Boc-Ala-Ala-Pro-Ala-pNA. We will delve into its molecular characteristics, the core mechanism of its action in enzymatic assays, and provide a field-proven, self-validating protocol for its application, with a particular focus on its use as a substrate for elastase.

Molecular Profile and Physicochemical Properties

This compound is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) moiety.[1] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis that enhances the compound's stability and solubility in organic solvents.[2][3][4] This structure is specifically designed to mimic natural peptide substrates, making it a valuable tool for studying proteases.[2]

Chemical Structure

The molecule consists of the peptide sequence Alanine-Alanine-Proline-Alanine. The C-terminal alanine is linked via an amide bond to the amino group of p-nitroaniline. The N-terminal alanine is protected by the Boc group.

Physicochemical Data

A summary of the key properties of this compound is presented below for quick reference.

| Property | Value | References |

| CAS Number | 121570-42-1 | [2][5][6] |

| Molecular Formula | C₂₅H₃₆N₆O₈ | [2][6] |

| Molecular Weight | 548.6 g/mol | [2][5] |

| Synonyms | Boc-AAPA-pNA, N-BOC-L-ALA-ALA-PRO-ALA-P-NITROANILIDE, Elastase Substrate II | [5][6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, chloroform, and methanol. Limited solubility in water. | [1][7] |

| Storage | Store desiccated at -20°C to 0°C for long-term stability. | [2] |

Mechanism of Action: The Chromogenic Assay Principle

The utility of this compound as a research tool is rooted in its function as a chromogenic substrate.[2] The fundamental principle lies in the enzymatic cleavage of the amide bond between the C-terminal alanine residue and the p-nitroaniline molecule.[1]

-

Initial State: The intact substrate, this compound, is colorless.

-

Enzymatic Cleavage: A protease that recognizes the Ala-Ala-Pro-Ala sequence, such as neutrophil elastase, catalyzes the hydrolysis of the peptide bond.[5][8]

-

Product Release: This hydrolysis releases the p-nitroaniline (pNA) moiety.[1]

-

Signal Generation: Free pNA in solution has a distinct yellow color and strongly absorbs light at wavelengths between 400-410 nm.[1][9]

The rate of pNA release, and therefore the rate of increase in absorbance at 405-410 nm, is directly proportional to the enzymatic activity under the specified assay conditions.[1] This allows for the continuous and quantitative measurement of enzyme kinetics.[8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. parchem.com [parchem.com]

- 6. This compound CAS#: 121570-42-1 [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Introduction to a Protease Research Workhorse

An In-depth Technical Guide to the Mechanism of Action of Boc-Ala-Ala-Pro-Ala-pNA

Abstract: This technical guide provides a comprehensive examination of the chromogenic peptide substrate, Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (this compound). We will dissect its molecular architecture to explain the rationale behind its design as a highly specific substrate for serine proteases, with a primary focus on human neutrophil elastase (HNE). The core of this document details the enzymatic mechanism of action, from substrate binding and recognition within the enzyme's active site to the catalytic hydrolysis of the scissile amide bond. Furthermore, we explore the spectrophotometric principles underlying the quantification of enzymatic activity through the release of the chromophore, p-nitroaniline (pNA). This guide includes detailed, field-tested protocols for conducting robust and reproducible enzyme activity and inhibition assays, complete with data analysis methodologies. It is intended for researchers, scientists, and drug development professionals who utilize this substrate for enzyme characterization, inhibitor screening, and kinetic analysis.

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. Human neutrophil elastase (HNE), a serine protease found in the azurophilic granules of neutrophils, is a key player in the immune response, where it degrades proteins of invading bacteria and host tissues.[1] However, its dysregulation is implicated in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and emphysema.[2]

To investigate the activity of HNE and screen for potential inhibitors, researchers require precise and reliable tools. This compound is a synthetic tetrapeptide substrate designed specifically for this purpose.[3] It functions as a chromogenic substrate, meaning its cleavage by an enzyme produces a colored product that can be easily and continuously measured. This allows for the sensitive and quantitative determination of enzymatic activity, making it an invaluable reagent in both basic research and high-throughput drug discovery.[3]

Molecular Architecture: A Purpose-Built Design

The efficacy of this compound stems from its carefully designed molecular structure, which can be dissected into three functional components. Understanding the role of each component is critical to appreciating the substrate's specificity and the causality behind its use in experimental design.

-

The N-Terminal Protecting Group (Boc): The N-terminus of the peptide is protected by a tert-butyloxycarbonyl (Boc) group.[3][4] This bulky, hydrophobic group serves two primary purposes. First, it prevents non-specific degradation of the peptide by exopeptidases, ensuring that cleavage occurs only at the intended internal site. Second, it enhances the stability and solubility of the peptide in organic solvents like DMSO, which is crucial for preparing concentrated stock solutions.[3]

-

The Peptide Sequence (Ala-Ala-Pro-Ala): The core of the substrate is the tetrapeptide sequence, L-alanyl-L-alanyl-L-prolyl-L-alanine. This sequence mimics the natural substrates of HNE. Neutrophil elastase exhibits a strong preference for cleaving peptide bonds C-terminal to small, aliphatic amino acids such as Alanine (Ala), Valine (Val), and Isoleucine (Ile) at the P1 position of the substrate.[5][6] The Alanine residue at the C-terminus of this sequence sits in the S1 subsite of the elastase active site, making the subsequent amide bond the primary target for hydrolysis. The preceding residues (P2-P4) also contribute to the binding affinity and specificity for the enzyme's extended substrate-binding cleft.[5]

-

The Chromogenic Reporter Group (p-Nitroaniline): The C-terminus of the peptide is covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.[3] When bound to the peptide, the pNA moiety is colorless. However, upon enzymatic cleavage of the Ala-pNA amide bond, free p-nitroaniline is released into the solution.[7] Free pNA in a typical aqueous buffer has a distinct yellow color and exhibits a strong absorbance maximum at a wavelength between 405 and 410 nm.[7][8]

Core Mechanism of Action: Enzymatic Hydrolysis

The mechanism of this compound cleavage by neutrophil elastase follows the canonical model for serine protease catalysis.

-

Enzyme-Substrate Binding: The substrate docks into the active site of the elastase. The specificity is driven by interactions between the peptide's side chains and the corresponding specificity pockets (subsites) of the enzyme. The P1 Alanine residue fits snugly into the S1 pocket of elastase, which is adapted to accommodate small, non-bulky aliphatic side chains.

-

Formation of the Acyl-Enzyme Intermediate: The catalytic triad of the serine protease (typically Serine, Histidine, and Aspartate) initiates a nucleophilic attack. The hydroxyl group of the active site Serine attacks the carbonyl carbon of the P1 Alanine residue. This forms a transient, unstable tetrahedral intermediate. The intermediate then collapses, breaking the amide bond between Alanine and pNA. The pNA moiety, now protonated by the Histidine residue, is released as the first product. This leaves the remainder of the peptide covalently attached to the Serine residue as an acyl-enzyme intermediate.

-

Deacylation and Enzyme Regeneration: A water molecule enters the active site and is activated by the Histidine residue. This activated water molecule performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the Boc-Ala-Ala-Pro-Ala peptide fragment as the second product and regenerating the active enzyme, which is now ready to bind another substrate molecule.

The rate-limiting step in this process determines the overall turnover rate (kcat) of the enzyme.

Spectrophotometric Quantification of Activity

The utility of this compound lies in the ease of detecting the product, p-nitroaniline. The rate of the enzymatic reaction is directly proportional to the rate of increase in absorbance at ~410 nm. This relationship is described by the Beer-Lambert Law:

A = εcl

Where:

-

A is the measured absorbance (unitless).

-

ε (epsilon) is the molar extinction coefficient of p-nitroaniline, a constant that reflects how strongly the molecule absorbs light at a given wavelength.[7]

-

c is the concentration of p-nitroaniline in the solution (mol/L).

-

l is the path length of the cuvette or microplate well (typically 1 cm).

By monitoring the change in absorbance over time (ΔA/Δt), one can calculate the reaction velocity (v) in terms of moles of product formed per unit time.

| Parameter | Value | Source |

| Analyte | p-Nitroaniline (pNA) | [7] |

| Optimal Wavelength (λmax) | ~405 - 410 nm | [7][8] |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm | [7] |

| Visual Appearance | Yellow | [7] |

| Solvent Considerations | The absorbance spectrum can be red-shifted with increasing ionic strength or the presence of additives like polyethylene glycol.[9] |

Experimental Protocol: Neutrophil Elastase Activity Assay

This protocol provides a robust methodology for measuring HNE activity in a 96-well microplate format, suitable for kinetic analysis and inhibitor screening.

5.1 Reagent Preparation

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100. Causality: The buffer maintains physiological pH. High salt concentration minimizes non-specific protein interactions, and the detergent prevents enzyme adsorption to plasticware.

-

Substrate Stock Solution (10 mM): Due to the hydrophobicity of the Boc-protected peptide, the substrate is sparingly soluble in aqueous buffers.[3] Prepare a 10 mM stock solution by dissolving the required mass of this compound in 100% Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C.

-

Enzyme Working Solution: Prepare a working solution of purified Human Neutrophil Elastase in Assay Buffer. The optimal concentration must be determined empirically but is typically in the range of 10-100 nM. Keep the enzyme on ice at all times.

-

Inhibitor Stock Solution (if applicable): Prepare a concentrated stock of the test inhibitor in 100% DMSO.

5.2 Assay Procedure (Kinetic Measurement)

-

Plate Setup: Design the plate map. Include wells for:

-

Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Working Solution.

-

Control (No Inhibitor): 160 µL Assay Buffer + 20 µL DMSO (or inhibitor vehicle) + 20 µL Substrate Working Solution.

-

Test (Inhibitor): 160 µL Assay Buffer + 20 µL Inhibitor (at various concentrations) + 20 µL Substrate Working Solution.

-

-

Reagent Addition:

-

Add 160 µL of Assay Buffer to all relevant wells.

-

Add 20 µL of inhibitor or vehicle (DMSO) to the appropriate wells.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. This allows inhibitors to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation:

-

Prepare a Substrate Working Solution by diluting the 10 mM stock into Assay Buffer to the desired final concentration (e.g., for a 200 µM final concentration in a 200 µL reaction, prepare a 2 mM working solution and add 20 µL).

-

Initiate the reaction by adding 20 µL of the Enzyme Working Solution to all wells except the "Blank".

-

Immediately after adding the enzyme, add 20 µL of the Substrate Working Solution to all wells.

-

-

Data Acquisition:

-

Place the microplate into a plate reader pre-heated to the assay temperature.

-

Measure the absorbance at 410 nm every 60 seconds for 15-30 minutes.

-

5.3 Data Analysis

-

Calculate Reaction Velocity: For each well, plot Absorbance vs. Time. The initial velocity (v₀) is the slope of the linear portion of this curve (ΔA/min).

-

Convert to Molar Rate: Use the Beer-Lambert Law to convert the rate from ΔA/min to µmol/min.

-

Rate (mol/L/min) = (ΔA / min) / (ε * l)

-

Assuming a 1 cm path length equivalent and ε = 8,800 M⁻¹cm⁻¹

-

-

Inhibitor Analysis: Plot the reaction velocity as a function of inhibitor concentration to determine parameters such as the IC₅₀.

Applications in Research and Drug Discovery

-

Enzyme Kinetics: This substrate is used to determine key kinetic parameters of elastase, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

-

High-Throughput Screening (HTS): The simplicity and robustness of the colorimetric readout make this assay ideal for screening large libraries of chemical compounds to identify potential inhibitors of neutrophil elastase.[3]

-

Mechanism of Inhibition Studies: Researchers use this substrate in competition assays to elucidate the mechanism by which novel inhibitors bind to and inhibit the enzyme.

Conclusion

This compound is a powerful and meticulously designed tool for the study of neutrophil elastase and related proteases. Its design leverages the inherent substrate specificity of the target enzyme and couples the catalytic event to the release of a quantifiable chromophore. By understanding the core mechanism of action—from the function of each molecular component to the kinetics of hydrolysis and the principles of spectrophotometric detection—researchers can confidently employ this substrate to generate high-quality, reproducible data in the pursuit of novel therapeutics for inflammatory diseases.

References

-

Wikipedia. Neutrophil elastase. [Link]

-

Nashed, N. T., & Louis, J. M. (1987). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochemical and Biophysical Research Communications, 143(1), 31-37. [Link]

-

Korkmaz, B., et al. (2008). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. Journal of Biological Chemistry, 283(13), 8265-8274. [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. [Link]

-

Oikonomopoulou, K., et al. (2014). Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling. Proceedings of the National Academy of Sciences, 111(7), 2518-2523. [Link]

-

Cool, L., et al. (2015). Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase. PLOS ONE, 10(9), e0139229. [Link]

-

Egesten, A., et al. (2020). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology, 11, 1599. [Link]

-

National Institute of Standards and Technology. p-Nitroaniline. NIST WebBook. [Link]

-

Chemsrc. Boc-Ala-Ala-Gly-pNA. [Link]

-

Daskalaki, D., et al. (2018). Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 129-140. [Link]

-

Thompson, R. C., & Blout, E. R. (1973). The specificity of the S1 and S2 subsites of elastase. Biochemistry, 12(1), 51-57. [Link]

-

Dhuri, K., et al. (2022). Unlocking the potential of chemically modified peptide nucleic acids for RNA-based therapeutics. Journal of Controlled Release, 349, 427-448. [Link]

-

Wilmouth, R. C., et al. (1998). Kinetic and crystallographic analysis of complexes formed between elastase and peptides from beta-casein. Biochemistry, 37(50), 17506-17513. [Link]

-

Lauer-Fields, J. L., et al. (2005). Characterization of peptides resulting from digestion of human skin elastin with elastase. Proteins: Structure, Function, and Bioinformatics, 61(3), 557-565. [Link]

-

Roy, S., & Tan, X. (2011). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. International Journal of Molecular Sciences, 12(9), 5573-5587. [Link]

-

ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]

-

ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17). [Link]

Sources

- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]

- 6. Characterization of peptides resulting from digestion of human skin elastin with elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chromogenic Substrate Boc-Ala-Ala-Pro-Ala-pNA

Introduction: The Role of Specificity in Protease Research

In the intricate landscape of cellular signaling and disease pathology, proteases stand out as critical regulators and potent therapeutic targets. Human Neutrophil Elastase (HNE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, responsible for degrading bacterial proteins and host tissues.[1] However, its dysregulation is implicated in numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS).[2] The study of HNE activity and the development of its inhibitors are therefore paramount in drug discovery.

This guide provides a comprehensive technical overview of Nα-Boc-L-Alanyl-L-Alanyl-L-Prolyl-L-Alanine p-nitroanilide (Boc-Ala-Ala-Pro-Ala-pNA), a synthetic chromogenic substrate designed for the sensitive and specific measurement of elastase activity.[3][4] We will delve into the substrate's mechanism of action, provide detailed, field-proven protocols for its use in enzyme kinetics and inhibitor screening, and offer insights into data analysis and interpretation for researchers, scientists, and drug development professionals.

Principle of the Assay: A Spectrophotometric Sentinel

The utility of this compound lies in its elegant and straightforward mechanism. The substrate consists of a specific tetrapeptide sequence (Ala-Ala-Pro-Ala) that is recognized by Human Neutrophil Elastase.[5] This sequence is flanked by two key chemical moieties:

-

N-terminal Boc Group: The tert-butyloxycarbonyl (Boc) group protects the N-terminus of the peptide, enhancing its stability and solubility in common assay buffers.[6][]

-

C-terminal pNA Group: The C-terminus is covalently linked to p-nitroaniline (pNA), a chromophore. In its conjugated, peptide-bound form, pNA is colorless.

The core of the assay is the enzymatic cleavage of the amide bond between the C-terminal alanine and the pNA molecule. Upon hydrolysis by an active elastase enzyme, free pNA is released into the solution. This liberated pNA exhibits a distinct yellow color with a strong absorbance maximum at approximately 405-410 nm. The rate of the increase in absorbance is directly proportional to the enzymatic activity under the specified assay conditions.

Caption: Mechanism of HNE-mediated cleavage of this compound.

Core Components & Reagent Preparation

Scientific rigor begins with meticulous preparation. The accuracy of any enzyme assay is contingent on the quality and concentration of its components.

Reagent Specifications

| Component | Description | Storage | Supplier Info |

| This compound | Chromogenic Substrate | Powder: -20°C, protected from light. Stock Solution: -20°C or -80°C. | CAS: 121570-42-1. MW: 548.6 g/mol .[3][6] |

| Human Neutrophil Elastase (HNE) | Enzyme | Lyophilized: -20°C. Stock Solution: -80°C in small aliquots. | EC: 3.4.21.37. Purified from human neutrophils.[1][5] |

| Assay Buffer | Tris-HCl based buffer | 4°C | 50-100 mM Tris-HCl, 0.5 M NaCl, pH 7.5 - 8.0.[8] |

| DMSO | Substrate Solvent | Room Temperature | Anhydrous, molecular biology grade. |

| 96-well Plate | Reaction Vessel | Room Temperature | Clear, flat-bottom microplate for spectrophotometry. |

Step-by-Step Reagent Preparation

Trustworthiness Insight: The order of reagent preparation and addition is critical. Preparing the substrate stock in a non-aqueous solvent like DMSO prevents premature hydrolysis and ensures accurate final concentrations.

-

Assay Buffer (100 mM Tris-HCl, 0.5 M NaCl, pH 7.5):

-

Dissolve 12.11 g of Tris base and 29.22 g of NaCl in 800 mL of purified water.

-

Adjust the pH to 7.5 at room temperature using 1 M HCl.

-

Bring the final volume to 1 L with purified water.

-

Filter sterilize if necessary and store at 4°C.

-

-

Substrate Stock Solution (20 mM in DMSO):

-

Calculate the mass of this compound required. (e.g., for 1 mL, mass = 0.02 mol/L * 1 L/1000 mL * 548.6 g/mol = 10.97 mg).

-

Accurately weigh the substrate powder and dissolve it in the calculated volume of pure DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Dispense into single-use aliquots to avoid freeze-thaw cycles and store at -20°C.[9]

-

-

Enzyme Stock Solution (e.g., 1 mg/mL):

-

Reconstitute lyophilized HNE in a suitable buffer as per the manufacturer's datasheet (e.g., 50 mM Sodium Acetate, pH 5.5).[10]

-

Determine the active concentration using the manufacturer's specific activity (Units/mg).

-

Prepare working aliquots in a buffer containing a stabilizing agent if necessary (e.g., 0.1% BSA) and store at -80°C. Avoid repeated freeze-thaw cycles.[8]

-

Experimental Protocols

The following protocols are designed as self-validating systems, with controls built in to ensure data integrity.

Protocol 1: HNE Kinetic Activity Assay

This protocol determines the rate of substrate hydrolysis by a known concentration of HNE.

Caption: Experimental workflow for a kinetic HNE activity assay.

Methodology:

-

Prepare Substrate Working Solution: Dilute the 20 mM Substrate Stock Solution in Assay Buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 400 µM) for a final assay concentration of 200 µM.

-

Expertise Insight: The final substrate concentration should ideally be around the Michaelis constant (Kₘ) for the enzyme. While the exact Kₘ for this substrate is not widely published, a similar substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, has a Kₘ of approximately 0.15 mM for HNE.[11] Therefore, a starting concentration of 150-200 µM is a logical choice.

-

-

Plate Setup: In a 96-well plate, set up the following reactions in triplicate (assuming a 100 µL final volume):

-

Test Wells: 40 µL Assay Buffer + 10 µL HNE working solution.

-

No Enzyme Control: 50 µL Assay Buffer.

-

Substrate Blank: 90 µL Assay Buffer.

-

-

Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes in a temperature-controlled plate reader.

-

Reaction Initiation: Add 50 µL of 2X Substrate Working Solution to all wells to start the reaction. For the Substrate Blank, add 10 µL of HNE working solution after the stop solution in an endpoint assay, or simply measure the buffer/substrate mixture.

-

Data Acquisition: Immediately begin reading the absorbance at 405 nm every 60 seconds for 15-30 minutes.

Protocol 2: High-Throughput Inhibitor Screening

This protocol is adapted for screening compound libraries to identify potential HNE inhibitors.

Methodology:

-

Plate Setup: Prepare a 96-well plate with compounds and controls (assuming a 100 µL final volume):

-

Test Wells: 40 µL Assay Buffer + 5 µL of test compound (in DMSO) + 5 µL HNE working solution.

-

100% Activity Control (No Inhibition): 40 µL Assay Buffer + 5 µL DMSO + 5 µL HNE working solution.

-

0% Activity Control (No Enzyme): 45 µL Assay Buffer + 5 µL DMSO.

-

-

Compound Pre-incubation: Incubate the plate at the assay temperature for 10-15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 50 µL of 2X Substrate Working Solution to all wells.

-

Data Acquisition: Read the plate kinetically as described in Protocol 1, or perform an endpoint read after a fixed incubation time (e.g., 20 minutes). For endpoint assays, the reaction is stopped by adding 20 µL of 2 M citric acid or 1 M acetic acid.

Data Analysis and Interpretation

Raw data must be translated into meaningful biological parameters.

Calculating Enzyme Activity

The rate of reaction (V₀) is determined from the linear portion of the absorbance vs. time plot (typically the first 5-10 minutes).

-

Correct for Blank: Subtract the rate of the "No Enzyme Control" from all test wells to account for non-enzymatic substrate hydrolysis.

-

Calculate Activity using the Beer-Lambert Law:

-

Activity (mol/min) = (ΔAbs/min) * V / (ε * l)

-

Where:

-

ΔAbs/min: The rate of absorbance change (V₀).

-

V: Total reaction volume in Liters (e.g., 100 µL = 1x10⁻⁴ L).

-

ε: Molar extinction coefficient of pNA (~8,800 M⁻¹cm⁻¹ at pH 7.5, 410 nm).

-

l: Path length in cm (typically ~0.3 cm for 100 µL in a 96-well plate; must be empirically determined or corrected for).

-

-

Determining Inhibitor Potency (IC₅₀)

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Control)] * 100

-

-

Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Technical Considerations & Troubleshooting

-

Substrate Solubility: If the substrate precipitates upon dilution from DMSO into the aqueous assay buffer, reduce the final concentration or slightly increase the DMSO percentage in the final reaction volume (not to exceed 5%, as it may affect enzyme activity).

-

Enzyme Stability: HNE can be sensitive to handling. Always keep the enzyme on ice, use pre-chilled buffers, and avoid vigorous vortexing. Aliquoting the stock prevents degradation from multiple freeze-thaw cycles.[8]

-

Inner Filter Effect: At very high substrate turnover rates, the intense yellow color of the pNA product can absorb the excitation light, leading to non-linear reaction kinetics. If this is observed, reduce the enzyme concentration.

-

Data Linearity: The initial rate (V₀) should be calculated from the linear phase of the reaction. Substrate depletion or product inhibition can cause the rate to slow over time. Ensure your R² value for the linear fit is >0.98.

Conclusion

This compound is a robust and reliable tool for the quantitative study of Human Neutrophil Elastase. Its specificity, coupled with the simplicity of a colorimetric readout, makes it highly suitable for applications ranging from fundamental enzyme characterization to high-throughput screening in drug development.[6] By adhering to the rigorous protocols and data analysis frameworks outlined in this guide, researchers can generate high-quality, reproducible data, thereby advancing our understanding of protease biology and accelerating the discovery of novel therapeutics for inflammatory diseases.

References

- Chem-Impex. (n.d.). This compound.

- Biosynth. (n.d.). Boc-Ala-Ala-pNA | 50439-35-5.

- Shanghai YaXian Chemical Co., Ltd. (n.d.). This compound CAS NO.121570-42-1.

-

Lößner, C., et al. (2021). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]

- Chem-Impex. (n.d.). Boc-Ala-Ala-Asp-pNA.

- LookChemicals. (n.d.). 121570-42-1, L-Alaninamide,N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-(9CI).

- Chem-Impex. (n.d.). This compound.

- AK Scientific, Inc. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 121570-42-1.

- Parchem. (n.d.). This compound (Cas 121570-42-1).

- ResearchGate. (n.d.). Kinetic parameters for human neutrophil elastase (HNE) catalyzed hydrolysis of the tripeptide in solution and on the sensor.

-

Sinha, S., et al. (1984). Primary structure of human neutrophil elastase. Proceedings of the National Academy of Sciences, 81(15), 4727-4731. Available at: [Link]

- MedchemExpress. (n.d.). Boc-Ala-Ala-pNA.

-

Taggart, C., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules, 24(12), 2236. Available at: [Link]

- Sigma-Aldrich. (n.d.). Boc-Ala-Pro-Nva p-chlorothiobenzyl ester.

- Bio-Rad Antibodies. (n.d.). Native Human Elastase (Neutrophil).

- Chem-Impex. (n.d.). Boc-Ala-Ala-Gly-pNA.

-

Wang, H., et al. (2018). DNA-mediated proteolysis by neutrophil elastase enhances binding activities of the HMGB1 protein. Journal of Biological Chemistry, 293(4), 1186-1197. Available at: [Link]

- ResearchGate. (n.d.). Kinetic constants calculated for candidate HNE pNA substrates.

- Wikipedia. (n.d.). Neutrophil elastase.

- BOC Sciences. (n.d.). BOC-amino acids.

- Sigma-Aldrich. (n.d.). Boc-Ala-ONp.

- UniProt. (n.d.). ELANE - Neutrophil elastase - Homo sapiens (Human).

- Sigma-Aldrich. (n.d.). Elastase, Human Neutrophil, CAS 9004-06-2.

- BenchChem. (n.d.). Technical Guide: Safety and Handling of Boc-Gln-Ala-Arg-pNA.

Sources

- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 2. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 121570-42-1,L-Alaninamide,N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)-(9CI) [lookchemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. uniprot.org [uniprot.org]

- 6. chemimpex.com [chemimpex.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. DNA-mediated proteolysis by neutrophil elastase enhances binding activities of the HMGB1 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Boc-Ala-Ala-Pro-Ala-pNA for Protease Activity Detection

For researchers, scientists, and drug development professionals, the precise quantification of protease activity is a cornerstone of enzymology and inhibitor screening. This guide provides a comprehensive technical overview of the chromogenic substrate Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Boc-Ala-Ala-Pro-Ala-pNA), a key tool for the specific and sensitive detection of elastase activity. We will delve into the core principles of its mechanism, provide field-proven experimental protocols, and offer insights into data interpretation and troubleshooting, grounding all claims in authoritative scientific literature.

Introduction: The Power of a Chromogenic Substrate

This compound is a synthetic tetrapeptide designed to mimic the natural cleavage sites of elastases, a class of serine proteases.[1] Its utility in biochemical assays stems from the covalent linkage of the peptide to a chromogenic reporter molecule, p-nitroaniline (pNA). In its intact, amide-linked form, the substrate is colorless. However, upon enzymatic cleavage by a protease with appropriate specificity, free pNA is liberated. This product imparts a distinct yellow color to the solution, which can be accurately quantified by measuring its absorbance at or near 405 nm. The rate of this color change is directly proportional to the activity of the protease in the sample.[2]

The peptide sequence, Ala-Ala-Pro-Ala, is particularly well-recognized by elastases, such as porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE), which preferentially cleave peptide bonds C-terminal to small, neutral amino acids like alanine and valine.[3][4] The N-terminal tert-butyloxycarbonyl (Boc) protecting group enhances the substrate's stability and solubility in organic solvents commonly used for stock solutions.[5]

Key Chemical Properties

| Property | Value | Source |

| CAS Number | 121570-42-1 | |

| Molecular Formula | C₂₅H₃₆N₆O₈ | |

| Molecular Weight | 548.6 g/mol | |

| Storage | Store at -20°C, desiccated |

Core Mechanism and Assay Principle

The fundamental principle of the assay is the enzymatic hydrolysis of the amide bond between the C-terminal alanine of the peptide and the amino group of p-nitroaniline. This reaction transforms a colorless substrate into a colored product, allowing for continuous kinetic monitoring.

Caption: Enzymatic hydrolysis of this compound by elastase.

The rate of the reaction is determined by measuring the increase in absorbance at 405 nm over time. This rate can then be converted into units of enzyme activity (e.g., µmol of product per minute) using the Beer-Lambert law, which requires the molar extinction coefficient of p-nitroaniline.

Detailed Experimental Protocol: Elastase Activity Assay

This protocol is designed for a 96-well microplate format, which is ideal for inhibitor screening and kinetic analysis. It is adapted from established methods for similar elastase substrates.[6][7][8]

Required Reagents and Materials

-

This compound Substrate: Lyophilized powder.

-

Porcine Pancreatic Elastase (PPE) or Human Leukocyte Elastase (HLE): Lyophilized powder.

-

Dimethyl Sulfoxide (DMSO): Anhydrous, for preparing the substrate stock solution.

-

Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl.[7] The high salt concentration helps to minimize non-specific interactions.

-

Enzyme Dilution Buffer: Cold Assay Buffer.

-

96-well, clear, flat-bottom microplates.

-

Microplate reader capable of measuring absorbance at 405 nm, preferably with temperature control and kinetic reading capabilities.

-

Multichannel pipettes.

Preparation of Solutions

Causality Behind Choices:

-

Substrate Stock Solution (10 mM): The substrate is poorly soluble in aqueous solutions but readily dissolves in DMSO.[9] A concentrated stock solution in DMSO allows for minimal solvent carryover into the final aqueous reaction mixture, which is crucial as high concentrations of organic solvents can inhibit enzyme activity.

-

Calculate the mass of this compound needed for your desired volume (MW = 548.6 g/mol ).

-

Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Substrate Working Solution (1 mM): This dilution is performed on the day of the experiment.

-

Dilute the 10 mM stock solution 1:10 in Assay Buffer.

-

Prepare a sufficient volume for all planned reactions.

-

-

Elastase Stock Solution (1 mg/mL):

-

Reconstitute lyophilized elastase in cold Assay Buffer to a concentration of 1 mg/mL.

-

Aliquot and store at -80°C for long-term stability.

-

-

Elastase Working Solution: The optimal concentration depends on the specific activity of the enzyme lot and should be determined empirically. The goal is to achieve a linear rate of absorbance increase in the range of 0.02 to 0.08 ΔA/min.[6]

-

On the day of the experiment, thaw an aliquot of the enzyme stock on ice.

-

Dilute the stock solution with cold Assay Buffer to the desired working concentration (e.g., 0.1-1.0 µg/mL). Keep on ice.

-

Assay Procedure (96-Well Plate Format)

Caption: General workflow for the elastase activity assay.

-

Plate Setup: Set up the reactions in triplicate. The final volume in each well will be 200 µL.

-

Blank (No Enzyme Control): 180 µL Assay Buffer.

-

Enzyme Control (100% Activity): 160 µL Assay Buffer + 20 µL Elastase Working Solution.

-

Test Wells (e.g., for Inhibitors): 140 µL Assay Buffer + 20 µL Inhibitor Solution + 20 µL Elastase Working Solution.

-

-

Pre-incubation: Mix the contents of the wells gently. Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes. This step ensures temperature equilibration and allows for any enzyme-inhibitor interactions to occur before the reaction starts.[7]

-

Initiate Reaction: Add 20 µL of the 1 mM Substrate Working Solution to all wells using a multichannel pipette to start the reactions simultaneously. The final substrate concentration will be 100 µM.

-

Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.[7]

Data Analysis and Interpretation

The primary output of the assay is the rate of change in absorbance over time (ΔA/min).

-

Calculate Reaction Rate (V₀): For each well, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Modern plate reader software can typically calculate this automatically.

-

Correct for Blank: Subtract the rate of the blank well (which accounts for any non-enzymatic substrate hydrolysis) from the rates of all other wells.

-

Calculate Protease Activity: Use the Beer-Lambert law to convert the rate from ΔA/min to µmol/min/mL.

-

Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 1000

-

ΔA/min: The rate of absorbance change from step 2.

-

ε (Molar Extinction Coefficient): For p-nitroaniline at 405 nm, a commonly cited value is 9,960 M⁻¹cm⁻¹ .

-

l (Path Length): For a standard 96-well plate with a 200 µL volume, the path length is typically not 1 cm. It must be measured or calculated based on the specific plate and reader. Alternatively, a p-nitroaniline standard curve can be generated to directly relate absorbance to concentration.

-

1000: Conversion factor from M to µM and L to mL.

-

-

Kinetic Parameters

Comparative Kinetic Data for Elastase Substrates

| Substrate | Enzyme | Km (mM) | Reference |

| Suc-Ala-Ala-Ala-pNA | Porcine Pancreatic Elastase | 1.15 | |

| Suc-Ala-Ala-Ala-pNA | Human Leukocyte Elastase | 1.25 | |

| MeOSuc-AAPV-pNA | Human Leukocyte Elastase | ~0.02 - 0.2 |

Troubleshooting and Field-Proven Insights

-

High Background Signal (High Blank Rate): This indicates spontaneous hydrolysis of the substrate.

-

Cause: The pNA-amide bond can be susceptible to hydrolysis at non-optimal pH or high temperatures.

-

Solution: Verify the pH of your Assay Buffer. Ensure the substrate stock has not undergone multiple freeze-thaw cycles. Prepare the Substrate Working Solution fresh for each experiment.

-

-

Non-linear Reaction Rate: The rate of absorbance increase slows down over time.

-

Cause: This is often due to substrate depletion or, in the case of potent enzymes, product inhibition.

-

Solution: Ensure you are calculating the initial velocity from the linear phase of the reaction. If the rate is too fast, reduce the concentration of the Elastase Working Solution.

-

-

Low Signal or No Activity:

-

Cause: The enzyme may be inactive, or an inhibitor may be present in the sample. The substrate concentration might also be too low.

-

Solution: Test the enzyme activity with a positive control. Ensure no interfering substances (e.g., strong detergents, incompatible buffer components) are present. While the protocol suggests 100 µM, you can test a range of substrate concentrations to optimize for your specific conditions.

-

Conclusion

This compound stands as a valuable and reliable tool for the specific measurement of elastase activity. Its simple, colorimetric readout provides a robust platform for continuous kinetic assays, making it highly suitable for applications ranging from basic enzymology to high-throughput screening for novel elastase inhibitors. By understanding the core principles of the assay and implementing a well-validated protocol, researchers can generate high-quality, reproducible data to advance their scientific objectives.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Ohlsson, K., Olsson, I., Delshammar, M., & Schiessler, H. (1976). Elastases from human and canine granulocytes, I. Some proteolytic and esterolytic properties. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 357(9), 1245-1250. [Link]

-

Pal-Gabor, H., et al. (2016). Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 131-139. [Link]

-

Bieth, J. G. (1986). [Human leukocyte elastase]. Bulletin Europeen de Physiopathologie Respiratoire, 22 Suppl 8, 11s-20s. [Link]

-

Meyer, J. F., et al. (1986). Structure of the product complex of acetyl-Ala-Pro-Ala with porcine pancreatic elastase at 1.65 A resolution. Journal of Molecular Biology, 189(3), 533-539. [Link]

-

Celprogen. (n.d.). Porcine Pancreatic Elastase. Retrieved from [Link]

-

Wikipedia. (n.d.). Pancreatic elastase. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Elastase Function and Importance [sigmaaldrich.com]

- 4. celprogen.com [celprogen.com]

- 5. On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elastase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. EPC Elastin Products Company > Method > PPE assay using NS945 [elastin.com]

- 9. Pancreatic Leukocyte Elastase Substrate, colorimetric - Echelon Biosciences [echelon-inc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Elastases from human and canine granulocytes, I. Some proteolytic and esterolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of p-Nitroanilide Release Assays: A Guide to Chromogenic Enzyme Activity Measurement

This in-depth technical guide provides a comprehensive exploration of the p-nitroanilide (pNA) release assay, a cornerstone technique for measuring enzyme activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to deliver a deep, mechanistic understanding of the assay's core principles. Herein, we will dissect the causality behind experimental choices, establish a framework for self-validating protocols, and ground all claims in authoritative scientific literature.

The Core Principle: Enzymatic Unmasking of a Chromophore

The p-nitroanilide release assay is a robust and widely adopted colorimetric method for quantifying the activity of various hydrolytic enzymes, particularly proteases.[1][2] The ingenuity of this assay lies in its elegant simplicity: the enzymatic liberation of a chromogenic reporter molecule, p-nitroaniline (pNA).

The assay employs a synthetic substrate meticulously designed to be recognized and cleaved by the enzyme of interest.[1][2] This substrate consists of two key components:

-

A Specificity Moiety: This is typically a peptide sequence or a single amino acid that is a known substrate for the target enzyme.[2] The choice of this sequence is paramount as it dictates the specificity of the assay.

-

A Chromogenic Reporter: The C-terminus of the specificity moiety is covalently linked via an amide bond to a p-nitroaniline molecule.[1][2]

In its conjugated, substrate form, p-nitroaniline is colorless.[1] However, upon enzymatic hydrolysis of the amide bond, free p-nitroaniline is released into the solution.[1][2] Liberated p-nitroaniline imparts a distinct yellow color and exhibits a strong absorbance of light at a wavelength of approximately 405-410 nm.[1][3] The rate of p-nitroaniline formation, and consequently the increase in absorbance, is directly proportional to the activity of the enzyme being assayed.[1][2]

This linear relationship between product formation and enzyme activity allows for precise and quantitative measurement, making the pNA assay an invaluable tool for enzyme kinetics, inhibitor screening, and quality control.[1]

Mechanism of Action: A Visual Representation

The enzymatic reaction and subsequent detection can be visualized as a two-step process:

Caption: Enzymatic cleavage of a pNA-substrate and subsequent chromophore release.

Experimental Design and Protocol Validation

A well-designed pNA assay is a self-validating system. This section provides a detailed, step-by-step methodology, explaining the rationale behind each step to ensure data integrity.

Reagents and Instrumentation

-

Enzyme Preparation: A purified or partially purified enzyme solution of unknown activity.

-

pNA Substrate: A specific chromogenic substrate for the enzyme of interest (e.g., Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin).[4]

-

Assay Buffer: The choice of buffer is critical and should be optimized for the specific enzyme's optimal pH and ionic strength.[1]

-

p-Nitroaniline Standard: A solution of known p-nitroaniline concentration is essential for creating a standard curve to quantify the amount of product formed.[1]

-

Stop Solution (Optional): For endpoint assays, a stop solution (e.g., a strong acid) can be used to terminate the enzymatic reaction.

-

Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm is required.[3][5]

Detailed Experimental Workflow

The following protocol is a generalized workflow for a 96-well plate format, which is highly amenable to high-throughput screening.

Sources

The Analytical Cornerstone of Neutrophil Elastase Activity: A Technical Guide to the Chromogenic Substrate Boc-Ala-Ala-Pro-Ala-pNA

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the chromogenic enzyme substrate N-α-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine-p-nitroanilide (Boc-Ala-Ala-Pro-Ala-pNA). This document delves into the substrate's core biochemical properties, its specificity, and provides detailed protocols for its application in the robust and reliable quantification of human neutrophil elastase (HNE) activity.

Introduction: The Significance of Quantifying Neutrophil Elastase Activity

Human neutrophil elastase (HNE), a potent serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system.[1][2] Upon neutrophil activation at sites of inflammation or infection, HNE is released into the extracellular space where it plays a vital role in the degradation of invading pathogens.[3] However, the dysregulation of HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), due to its destructive action on host tissues, particularly elastin.[3][4] Consequently, the accurate and reliable measurement of HNE activity is paramount for both basic research into inflammatory processes and the development of therapeutic inhibitors.

Chromogenic peptide substrates, such as this compound, offer a straightforward and continuous method for monitoring enzyme activity.[5][6] These synthetic peptides mimic the natural cleavage sites of the target protease, and upon hydrolysis, release a chromophore that can be readily quantified by spectrophotometry.[7] This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this compound in the study of HNE.

Biochemical and Physicochemical Properties of this compound

This compound is a synthetic tetrapeptide derivative designed to be a specific substrate for HNE. Its structure incorporates a p-nitroanilide (pNA) group at the C-terminus, which, when cleaved, produces a distinct yellow color.[8] The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, enhancing its stability and solubility in various experimental conditions.[8]

| Property | Value | Source |

| CAS Number | 121570-42-1 | [8][9] |

| Molecular Formula | C25H36N6O8 | [8][9] |

| Molecular Weight | 548.6 g/mol | [8] |

| Appearance | White to off-white powder | Inferred from typical peptide properties |

| Storage | Store at -20°C | [8] |

Solubility and Stability: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and can be further diluted in aqueous buffers for assay use. Stock solutions in DMSO should be stored at -20°C to ensure stability. Repeated freeze-thaw cycles should be avoided. The stability of the substrate in aqueous assay buffers is generally good for the duration of a typical kinetic experiment, but prolonged incubation may lead to spontaneous hydrolysis, especially at non-optimal pH.

The Enzymatic Reaction: Mechanism and Detection

The utility of this compound as a substrate for HNE lies in the specific enzymatic cleavage of the amide bond between the C-terminal alanine residue and the p-nitroaniline moiety. This reaction is catalyzed by the serine protease activity of HNE.

Figure 1: Enzymatic cleavage of this compound by HNE.

The released p-nitroaniline has a maximum absorbance at approximately 405-410 nm.[5] The rate of pNA release is directly proportional to the HNE activity under initial velocity conditions, allowing for quantitative analysis. The molar extinction coefficient of p-nitroaniline is a critical parameter for converting the rate of change in absorbance to the rate of product formation. While the exact value can be influenced by buffer conditions, a commonly accepted value is approximately 8,800 M⁻¹cm⁻¹.[10]

Enzyme Substrate Specificity

Specificity for Human Neutrophil Elastase

Cross-Reactivity with Other Serine Proteases

A crucial aspect of utilizing any synthetic substrate is understanding its potential for cross-reactivity with other proteases that may be present in a biological sample.

-

Proteinase 3 (PR3): Another major serine protease found in neutrophil granules, PR3, also exhibits elastolytic activity. While its primary specificity differs from HNE, some level of cross-reactivity with this compound may occur.

-

Chymotrypsin: Chymotrypsin preferentially cleaves after large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine.[14] Therefore, significant cleavage of this compound by chymotrypsin is unlikely.

-

Trypsin: Trypsin has a strong preference for cleaving after positively charged amino acids like lysine and arginine.[15] Consequently, it is not expected to hydrolyze this compound.

-

Cathepsin G: This is another neutrophil serine protease with chymotrypsin-like specificity, and thus is not expected to cleave this substrate efficiently.

Field-Proven Insight: When working with complex biological samples, it is imperative to use specific inhibitors to confirm that the observed activity is indeed from HNE. For instance, the competition between neutrophil elastase and other neutrophil proteases for endogenous inhibitors like alpha1-protease inhibitor highlights the complex regulatory environment in vivo.[16]

Detailed Experimental Protocol: HNE Activity Assay

This protocol provides a generalized framework for a 96-well plate-based kinetic assay for HNE activity using this compound. Optimization of buffer components, pH, temperature, and substrate concentration may be required for specific experimental conditions.

Materials and Reagents

-

This compound

-

Human Neutrophil Elastase (HNE), purified

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm in kinetic mode

-

p-Nitroaniline standard for calibration curve

Reagent Preparation

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 5.49 mg of the substrate (MW = 548.6 g/mol ) in 1 ml of DMSO. Store at -20°C.

-

HNE Working Solution: Prepare a dilution of the purified HNE in Assay Buffer to a desired concentration. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

-

p-Nitroaniline Standard Curve: Prepare a series of dilutions of a p-nitroaniline standard in Assay Buffer (e.g., 0-200 µM) to generate a standard curve for converting absorbance units to molar concentrations.

Assay Procedure

Figure 2: Experimental workflow for the HNE activity assay.

-

Plate Setup: To each well of a 96-well plate, add the components in the following order:

-

Blank: 100 µL Assay Buffer

-

Enzyme Control: X µL HNE Working Solution + (100-X) µL Assay Buffer

-

Substrate Control: Y µL Substrate Working Solution + (100-Y) µL Assay Buffer

-

Reaction Wells: X µL HNE Working Solution + (100-X-Y) µL Assay Buffer. The final volume in each well before adding the substrate should be consistent.

-

-

Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding Y µL of the this compound working solution to each well. The final substrate concentration should ideally be at or below the Km value for accurate kinetic analysis. A typical starting concentration is 100-200 µM.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes.

Data Analysis and Interpretation

-

Calculate the Rate of Reaction: For each reaction well, plot absorbance at 405 nm versus time. Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).

-

Convert to Molar Rate: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) or a p-nitroaniline standard curve to convert the rate of change in absorbance to the rate of product formation in molar units (e.g., µmol/min).

-

Enzyme Activity Calculation: The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.

Applications in Research and Drug Development

The robust and reliable nature of the this compound-based assay makes it a valuable tool in several areas of research and development:

-

Enzyme Kinetics: This substrate is ideal for determining the kinetic parameters (Km and kcat) of HNE and for studying the effects of different experimental conditions on enzyme activity.

-

Inhibitor Screening: The assay can be adapted for high-throughput screening of potential HNE inhibitors. By measuring the reduction in the rate of pNA release in the presence of test compounds, their inhibitory potency (e.g., IC50) can be determined.

-

Disease Research: The assay can be used to quantify HNE activity in biological samples (e.g., bronchoalveolar lavage fluid, sputum) from patients with inflammatory diseases, providing insights into disease pathogenesis and progression.[15]

-

Drug Development: In the development of HNE inhibitors as potential therapeutics, this assay is essential for characterizing the mechanism of action and potency of lead compounds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the solid compound and its solutions.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a fume hood.

-

Skin and Eye Contact: In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of the compound and its solutions in accordance with local regulations for chemical waste.

For more detailed safety information, refer to the material safety data sheets (MSDS) for closely related compounds such as Boc-L-alanine and other Boc-protected peptides.[7][11][17][18]

Conclusion

This compound is a highly effective and versatile chromogenic substrate for the sensitive and continuous measurement of human neutrophil elastase activity. Its specificity for HNE, coupled with the simplicity of the colorimetric assay, makes it an invaluable tool for researchers in academia and the pharmaceutical industry. By understanding the biochemical principles of the substrate and adhering to robust experimental protocols, scientists can reliably quantify HNE activity to advance our understanding of its role in health and disease and to facilitate the development of novel anti-inflammatory therapies.

References

- Mattler, L. E., & Bang, N. U. (1977). Methodological Considerations on Chromogenic Peptide Substrate Assays and Application on Automated Analyzers. Thrombosis and Haemostasis, 38(4), 776-792.

- BenchChem. (2025). Comparative Guide to Chromogenic Substrates for Serine Proteases: An Analysis of D-Leu-Thr-Arg-pNA Analogues.

- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.

- Chem-Impex. (n.d.). This compound.

- BenchChem. (2025). Peptide Substrates: Technical Foundations, Enzymatic Specificity, and Assay Adaptability.

- AK Scientific, Inc. (n.d.).

- Ast, S., & Rutledge, P. J. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Molecules, 26(2), 439.

- Baici, A. (1995). Human Myeloblastin (Leukocyte Proteinase 3): Reactions With Substrates, Inactivators and Activators in Comparison With Leukocyte Elastase. European Journal of Biochemistry, 227(1-2), 389-396.

- Stein, R. L., & Strimpler, A. M. (1987). Catalysis by human leukocyte elastase. Aminolysis of acyl-enzymes by amino acid amides and peptides. Biochemistry, 26(8), 2238-2242.

- Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound, CasNo.121570-42-1.

- AbMole BioScience. (n.d.).

- Weitz, J. I., Landman, S. L., Crowley, K. A., Birken, S., & Morgan, F. J. (1986). Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency.

- Pechkovsky, D. V., & Goldmann, T. (1995). Kinetics and Mechanism of Human Leukocyte Elastase Inactivation by Ynenol Lactones. Biochemistry, 34(29), 9476-9483.

- Odunuga, O. O., & Nagwekar, J. H. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules (Basel, Switzerland), 24(12), 2237.

- ResearchGate. (n.d.).

- Weitz, J. I., Landman, S. L., Crowley, K. A., Birken, S., & Morgan, F. J. (1986). Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency.

- Carl Roth GmbH + Co. KG. (n.d.).

- Bieth, J. G. (1986). [Human leukocyte elastase].

- Deng, Y., Butré, C., & Wierenga, P. A. (2021). The path of proteolysis by bovine chymotrypsin. Food Chemistry, 338, 127814.

- Komiyama, M., & Bender, M. L. (1979). Do cleavages of amides by serine proteases occur through a stepwise pathway involving tetrahedral intermediates?.

- Gauthier, A., & Gauthier, F. (2001). Competition Between Elastase and Related Proteases From Human Neutrophil for Binding to alpha1-protease Inhibitor. American journal of respiratory cell and molecular biology, 25(6), 747–752.

- Engelmaier, A., et al. (2023). Selective and sensitive measurement of human neutrophil elastase in clinical samples based on a novel assay principle for protease activity measurement. Journal of Pharmaceutical and Biomedical Analysis, 229, 115376.

- Carter, P., & Wells, J. A. (2009). Structure of a serine protease poised to resynthesize a peptide bond.

- Steinhilber, D., et al. (2020). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 21(22), 8565.

- Bieth, J. G. (1986). [Human leukocyte elastase].

- BenchChem. (2025).